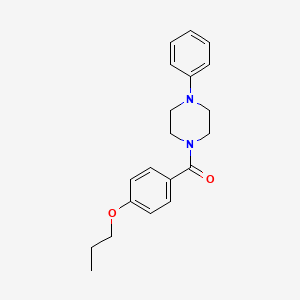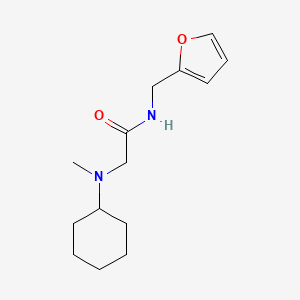
N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as DMU-212, is a synthetic compound that has shown potential in various scientific research applications. This compound belongs to the class of urea derivatives and has been synthesized using specific methods.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea is not fully understood. However, studies have shown that N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea inhibits the activity of specific enzymes, including topoisomerase II and carbonic anhydrase IX, which are involved in cancer cell growth and proliferation. N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to inhibit the activity of specific signaling pathways, including the AKT/mTOR and MAPK/ERK pathways, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have various biochemical and physiological effects. Studies have shown that N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea induces apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of carbonic anhydrase IX. In addition, N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs).
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using specific methods. N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to have potent anticancer activity against various cancer cell lines, making it a useful tool for cancer research. However, N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Orientations Futures
For N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea research include exploring its potential use in combination with other anticancer agents, investigating its efficacy in animal models, and studying its mechanism of action in more detail. Additionally, research could focus on improving the solubility and stability of N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea to enhance its efficacy in lab experiments.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been extensively studied for its potential use in various scientific research applications. One of the primary applications of N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea is in the field of cancer research. Studies have shown that N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-methoxy-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-8-16(21-4)15(9-11)19-17(20)18-14-7-6-12(2)13(3)10-14/h5-10H,1-4H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUAZDGNWNECES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-[({2-[3-(3,4-dihydroxyphenyl)propanoyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4719307.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-chloro-2-(3-pyridinyl)quinoline](/img/structure/B4719313.png)
![N-(2,3-dimethylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4719320.png)
![N-(3-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4719324.png)
![5-bromo-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4719337.png)
![(2-bromo-4,5-diethoxybenzyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4719343.png)
![5-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(4-fluorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4719349.png)

![N-(3,4-difluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4719359.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4719369.png)
![1-(3-fluorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4719372.png)
![3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4719377.png)